molecular formula C21H11BrFN3O2S B11599991 (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11599991
M. Wt: 468.3 g/mol
InChI Key: XMOOJLVLTRNANT-WQRHYEAKSA-N
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Description

The compound “(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic molecule featuring a fused thiazolo-triazolone core. Its structure includes a 4-fluorophenyl substituent at position 2 and a (Z)-configured methylene bridge at position 5, linked to a 5-(4-bromophenyl)furan-2-yl group. The stereochemistry (Z-configuration) is critical for its conformational stability and biological activity .

Properties

Molecular Formula

C21H11BrFN3O2S

Molecular Weight

468.3 g/mol

IUPAC Name

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H11BrFN3O2S/c22-14-5-1-12(2-6-14)17-10-9-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)13-3-7-15(23)8-4-13/h1-11H/b18-11-

InChI Key

XMOOJLVLTRNANT-WQRHYEAKSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)/SC3=N2)F

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)SC3=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include bromobenzene, furfural, fluorobenzene, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity stems from:

  • Thiazolo-triazole core : A fused heterocyclic system prone to electrophilic substitution and nucleophilic addition.

  • 4-Bromophenyl group : Electron-withdrawing bromine enhances electrophilic aromatic substitution (EAS) at the para position.

  • 4-Fluorophenyl group : Fluorine’s electronegativity directs EAS to meta positions.

  • Exocyclic methylene group : A reactive site for cycloaddition or Michael additions.

Table 1: Key Synthetic Steps

StepReaction TypeConditionsPurpose
1Aldol condensationBasic pH, polar aprotic solventForm thiazolidine intermediate
2CyclizationAcid catalysis, refluxFuse triazole and thiazole rings
3Suzuki-Miyaura couplingPd catalyst, aryl halide couplingAttach 4-fluorophenyl group
4BrominationBr₂/FeBr₃, controlled temperatureIntroduce bromophenyl substituent

Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios.

Electrophilic Aromatic Substitution (EAS)

  • Bromophenyl ring : Undergoes nitration or sulfonation at the para position due to bromine’s directing effect.

  • Fluorophenyl ring : Preferential substitution at meta positions.

Nucleophilic Addition

  • The exocyclic methylene group reacts with amines or thiols, forming adducts that modify bioactivity. Example:
    Compound+R-NH2Amine adduct\text{Compound} + \text{R-NH}_2 \rightarrow \text{Amine adduct}
    This reaction is reversible under acidic conditions.

Cross-Coupling Reactions

  • The bromine atom participates in Buchwald-Hartwig amination or Ullmann coupling to introduce nitrogen-containing groups .

Table 2: Catalytic Reactions

Reaction TypeCatalystProduct Application
Suzuki couplingPd(PPh₃)₄Biaryl derivatives for drug design
Click chemistryCu(I)Triazole-linked conjugates

Biological Interaction-Related Reactions

In pharmacological contexts, the compound undergoes:

  • Enzymatic oxidation : Cytochrome P450 enzymes metabolize the furyl group, forming reactive intermediates that bind DNA or proteins.

  • Hydrolysis : The triazole ring hydrolyzes slowly under physiological pH, releasing bioactive fragments.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antimicrobial properties. For instance, compounds structurally related to (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown effectiveness against various bacterial strains and fungi .

Anticancer Potential

Studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary data suggest that it may interfere with cell division and metabolic pathways critical for cancer cell survival .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented. Research suggests that they can modulate inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .

Material Science Applications

Beyond pharmacology, the compound's unique structural features lend themselves to applications in material science:

Coordination Chemistry

The compound can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals is being explored for applications in catalysis and materials synthesis .

Crystal Engineering

The crystallization behavior of thiazolo-triazole derivatives has been studied for their potential use in crystal engineering. The unique interactions between molecules can lead to novel crystal forms with specific properties useful in electronics and photonics .

Case Studies

Several studies have investigated the synthesis and application of this compound:

  • Synthesis and Characterization : A study demonstrated the successful synthesis of this compound through a multistep reaction involving furans and thiazoles. The synthesized compound was characterized using various spectroscopic techniques including NMR and IR spectroscopy .
  • Biological Evaluation : In vitro studies assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated promising activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Thiazolo-triazolone 4-Fluorophenyl (C₆H₄F), 5-(4-bromophenyl)furan-2-yl ~490 (estimated) High planarity (except perpendicular fluorophenyl), Z-configuration
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo-triazolone Thiazolo-triazolone 4-Bromophenyl (C₆H₄Br), 4-methoxybenzylidene (C₆H₄OCH₃) ~450 (estimated) Enhanced solubility due to methoxy group; moderate antimicrobial activity
(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo-triazolone Thiazolo-triazolone 4-Methoxyphenyl (C₆H₄OCH₃), butoxyphenyl-pyrazole ~560 (estimated) Extended alkyl chain increases lipophilicity (logP ~4.2)
624726-00-7 (Z-isomer) Thiazolo-triazolone 4-Bromophenyl (C₆H₄Br), 2-(hexyloxy)benzylidene 484.409 Hexyloxy group enhances membrane permeability; used in kinase inhibition assays
4-Bromo-5-(fluorophenyl-hydrazono)ethyl-2-(methylthio)thiazole Thiazole 4-Bromo, fluorophenyl-hydrazono, methylthio 360.26 Exhibits strong antifungal activity (MIC: 8 µg/mL against Candida spp.)

Substituent Impact on Physicochemical Properties

  • Halogen Effects : The target compound’s 4-fluorophenyl and 4-bromophenyl groups enhance electrophilicity and halogen bonding compared to methoxy or alkyloxy analogues .
  • Aromatic Systems : The furyl group in the target compound may improve π-π stacking interactions relative to pyrazole or benzylidene substituents in analogues .
  • Steric and Conformational Differences : The Z-configuration in the target compound enforces a planar geometry, whereas bulkier substituents (e.g., butoxyphenyl in ) introduce torsional strain, reducing crystallinity.

Biological Activity

The compound (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel heterocyclic compound that has gained attention due to its potential biological activities. This article presents a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H13_{13}BrF1_{1}N5_{5}O1_{1}S
  • Molecular Weight : 436.29 g/mol

The compound features a thiazole ring fused with a triazole moiety, contributing to its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria. The following table summarizes its effectiveness against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus15 µg/mLModerate
Escherichia coli10 µg/mLStrong
Pseudomonas aeruginosa20 µg/mLWeak
Salmonella typhi12 µg/mLModerate

The compound's mode of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. It was tested against several fungal strains, with results as follows:

Fungal StrainMinimum Inhibitory Concentration (MIC)Activity Level
Candida albicans8 µg/mLStrong
Aspergillus niger18 µg/mLModerate

These findings suggest that the compound could be effective in treating fungal infections, particularly those caused by Candida species .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following table summarizes the results from cytotoxicity assays:

Cancer Cell LineIC50_{50} (µM)Activity Level
MCF-7 (Breast Cancer)6.5High
HeLa (Cervical Cancer)4.8Very High
A549 (Lung Cancer)10.0Moderate

Mechanistically, the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on the antibacterial efficacy of this compound involved testing against multidrug-resistant strains of Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than conventional antibiotics.
  • Case Study on Anticancer Properties :
    In vitro studies using HeLa cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Q & A

Basic Research Question: What are the optimized synthetic routes for (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)thiazolo-triazolone, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1: Condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with a thiazolo-triazolone precursor under acidic conditions (e.g., glacial acetic acid with anhydrous sodium acetate) to form the Z-configuration via keto-enol tautomerism .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Key Variables: Reaction time (8–10 hours reflux), solvent polarity, and stoichiometric ratios of reactants critically affect yield. For instance, excess aldehyde (1.2 eq.) improves imine formation but may require careful quenching to avoid side products .

Advanced Research Question: How can spectroscopic and computational methods resolve electronic and steric effects in the compound’s thiazolo-triazolone core?

Answer:

  • Spectroscopy:
    • FT-IR: Detect carbonyl stretching (C=O) at ~1700–1750 cm⁻¹ and C-Br/C-F vibrations at 600–700 cm⁻¹ .
    • NMR: 1^1H NMR reveals deshielding of the furyl methylene proton (δ 7.8–8.2 ppm) due to conjugation with the bromophenyl group. 13^{13}C NMR confirms the Z-configuration via coupling constants (J = 12–14 Hz for exocyclic double bonds) .
  • Computational Analysis:
    • DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The 4-fluorophenyl group reduces electron density at the triazolone ring, enhancing electrophilic substitution susceptibility .

Basic Research Question: What are the validated protocols for characterizing the compound’s purity and stereochemistry?

Answer:

  • Chromatography: HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm resolves stereoisomers. Retention times correlate with polarity differences in Z vs. E configurations .
  • Single-Crystal X-ray Diffraction: Confirms the Z-configuration via dihedral angles between the furyl and thiazolo-triazolone planes (e.g., 15–25° deviation from coplanarity) .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of Br⁻ or F⁻ groups) validate substituent positions .

Advanced Research Question: How do electronic substituents (Br, F) modulate biological activity, and what assays are suitable for mechanistic studies?

Answer:

  • Structure-Activity Relationship (SAR):
    • The 4-bromophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability in cytotoxicity assays (e.g., MTT against HeLa cells) .
    • The 4-fluorophenyl moiety stabilizes π-π stacking with enzyme active sites (e.g., kinase inhibitors) via electrostatic interactions .
  • Mechanistic Assays:
    • Fluorescence Polarization: Quantifies binding affinity to target proteins (e.g., EGFR kinase) with IC₅₀ values <1 µM .
    • Molecular Dynamics (MD): Simulates ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to identify key residues (e.g., Lys721 in EGFR) involved in binding .

Basic Research Question: What strategies mitigate contradictions in reported biological activity data for this compound?

Answer:

  • Standardization:
    • Use identical cell lines (e.g., NIH/3T3 fibroblasts) and passage numbers to minimize variability in IC₅₀ values .
    • Normalize assays to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Reconciliation:
    • Meta-analysis of dose-response curves (e.g., GraphPad Prism) identifies outliers due to solvent effects (e.g., DMSO >1% v/v alters membrane integrity) .

Advanced Research Question: How can Bayesian optimization improve reaction yields for large-scale synthesis?

Answer:

  • Algorithm Design:
    • Define parameters: temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF).
    • Use a Gaussian process surrogate model to predict optimal conditions .
  • Case Study: A 3-fold yield increase (from 22% to 65%) was achieved by optimizing catalyst (Pd(OAc)₂, 3 mol%) and solvent (toluene/EtOH 4:1) via iterative Bayesian updates .

Basic Research Question: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability: Degrades by 15% after 30 days at 40°C (TGA-DSC analysis).
  • Photostability: UV light (254 nm) induces cis-trans isomerization; store in amber vials under nitrogen .
  • Hygroscopicity: Moisture content >5% w/w accelerates hydrolysis of the triazolone ring; use desiccants (silica gel) .

Advanced Research Question: How does the compound’s electronic structure influence its interaction with cytochrome P450 enzymes?

Answer:

  • Docking Studies (AutoDock Vina): The bromophenyl group occupies CYP3A4’s hydrophobic pocket (binding energy: −9.2 kcal/mol), while the fluorophenyl moiety hydrogen-bonds with Thr309 .
  • Metabolite Identification: LC-MS/MS detects hydroxylated derivatives (m/z 498 → 514) after incubation with human liver microsomes .

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